![molecular formula C13H14N2O3 B2943280 3-乙氧基-4[(2-吡啶-2-基乙基)氨基]环丁-3-烯-1,2-二酮 CAS No. 1335041-81-0](/img/structure/B2943280.png)

3-乙氧基-4[(2-吡啶-2-基乙基)氨基]环丁-3-烯-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

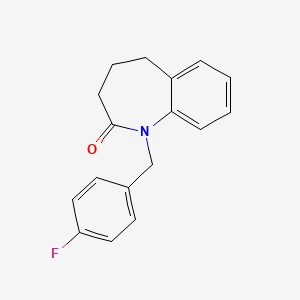

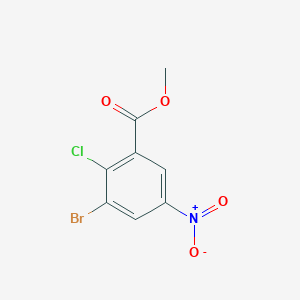

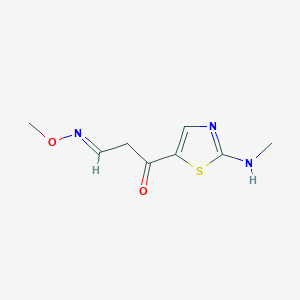

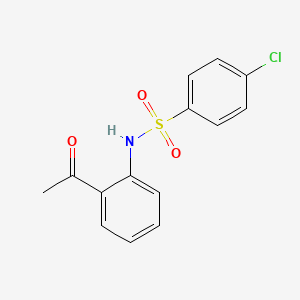

3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione is a compound that belongs to the class of organic compounds known as secondary alkylarylamines . It is a special class of carboxylic acid amines considered as vinylogous amides . This compound has a molecular formula of C13H14N2O3 .

Synthesis Analysis

The compound was synthesized and characterized by IR, NMR, and X-ray . It is one of the new monosquaramides that were synthesized . The synthesis and X-ray solid-state structures of five squaric acid derivatives were reported, including a squaramide monoester, 3-ethoxy-4- (2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione .Molecular Structure Analysis

The molecular structure of this compound was analyzed using IR, NMR, and X-ray . The compound forms interesting supramolecular assemblies in the solid state that have been analyzed using high-level DFT calculations and Bader’s theory of “atoms-in-molecules” .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.26 g/mol . It appears as a colorless solid . The melting point and boiling point are not determined .科学研究应用

固态超分子组装

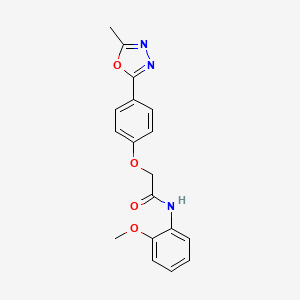

3-乙氧基-4-(2-吡啶-2-基乙氨基)环丁-3-烯-1,2-二酮化合物(和其他一些酒石酸衍生物)已被合成,并分析了其 X 射线固态结构。此项研究表明,该化合物在固态中形成了有趣的超分子组装,这是由离子对和氢键相互作用、环丁二烯酮环的 π-π 堆积和阴离子-π 接触的复杂组合所促成的。这些发现有助于理解结晶材料中的弱分子间相互作用及其在材料科学和超分子化学中的潜在应用 (Prohens 等,2017)。

杂环化合物合成

另一项研究探索了茚满-1,3-二酮与各种化合物之间的反应性,从而形成了多官能稠合杂环化合物。尽管未直接提及具体的 3-乙氧基-4[(2-吡啶-2-基乙基)氨基]环丁-3-烯-1,2-二酮化合物,但该研究提供了与它的衍生物和相关化合物相关的合成途径的见解,为有机化学和杂环化合物合成领域做出了贡献 (Hassaneen 等,2003)。

酰化和四酰胺酸合成

在有机合成领域,可以将吡咯烷-2,4-二酮(其与 3-乙氧基-4[(2-吡啶-2-基乙基)氨基]环丁-3-烯-1,2-二酮的结构相关)在路易斯酸的存在下通过酰氯在 C-3 处进行酰化。这项研究概述了一种可用于对类似化合物进行功能化的方法,从而扩展了此类环状二酮在合成有机化学中的用途 (Jones 等,1990)。

席夫碱形成和结构分析

3,4-二氨基吡啶与 3-乙氧基亚乙烯基-2,4-戊二酮(与感兴趣的结构密切相关)的反应会导致席夫碱的形成。这项研究不仅阐明了此类化合物的合成,还讨论了它们的分子结构,这对配位化学中的应用和功能材料的设计至关重要 (Opozda 等,2006)。

作用机制

The compound was evaluated for inhibitory activity against deoxyribonuclease I (DNase I) and xanthine oxidase (XO) in vitro . It inhibited DNase I with IC50 values below 100 μM, being more potent DNase I inhibitors than crystal violet . A molecular docking study was performed to analyze potential binding sites for the studied compounds with DNase I .

未来方向

The compound stood out as the most potent compound, exhibiting a slightly better IC50 value compared to the other two compounds . It is among the most potent small organic DNase I inhibitors tested to date . This suggests that it could have potential implications in various fields of research and industry.

属性

IUPAC Name |

3-ethoxy-4-(2-pyridin-2-ylethylamino)cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13-10(11(16)12(13)17)15-8-6-9-5-3-4-7-14-9/h3-5,7,15H,2,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRSLRTZJKLMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NCCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)

![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)

![(1R,2R)-N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2943208.png)

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)